endo-BCN-PEG2-amido-C6-NHS ester
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Overview
Description
endo-BCN-PEG2-amido-C6-NHS ester: is a chemical compound that contains several functional groups, including an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG) spacer, an amido group, and an N-hydroxysuccinimide (NHS) ester group . This compound is widely used in bioconjugation and click chemistry applications due to its unique reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-amido-C6-NHS ester typically involves the following steps:
Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide under controlled conditions.
Introduction of the Amido Group: The amido group is introduced by reacting the PEG spacer with an appropriate amine.
Attachment of the endo-BCN Group: The endo-BCN group is attached to the PEG-amido intermediate through a cycloaddition reaction.
Formation of the NHS Ester: The final step involves reacting the intermediate with N-hydroxysuccinimide to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines (-NH2) to form stable amide bonds.
Cycloaddition Reactions: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Performed under mild conditions without the need for copper catalysts.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole Rings: Formed from the cycloaddition of the endo-BCN group with azides.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes or other tags.
Biology:
Protein Labeling: Facilitates the study of protein interactions and functions by enabling the attachment of various probes.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their therapeutic efficacy.
Industry:
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-amido-C6-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
Cycloaddition Reaction: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole rings.
Comparison with Similar Compounds
endo-BCN-PEG4-NHS ester: Contains a longer PEG spacer, increasing solubility in aqueous media.
endo-BCN-PEG3-NHS ester: Similar structure but with a different PEG length.
endo-BCN-pentanoic acid: Lacks the PEG spacer and NHS ester group, used in different applications.
Uniqueness: endo-BCN-PEG2-amido-C6-NHS ester is unique due to its balanced PEG length, which provides optimal solubility and reactivity for bioconjugation applications. The combination of the endo-BCN group and NHS ester allows for versatile and efficient labeling of biomolecules .
Properties
Molecular Formula |
C26H37N3O9 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21? |
InChI Key |
HSFACMSIKKWASM-WCRBZPEASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
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